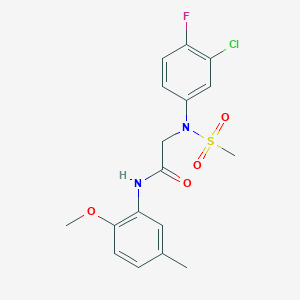![molecular formula C24H20N2O4S2 B4938666 2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole, commonly known as DM-PBO, is a fluorescent compound that has been used in various scientific research applications. DM-PBO has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
DM-PBO's mechanism of action involves its ability to bind to specific biomolecules, resulting in changes in its fluorescence properties. The binding of DM-PBO to biomolecules such as proteins and nucleic acids can alter its fluorescence intensity, lifetime, and spectral properties. This property has been exploited in various scientific research applications.
Biochemical and Physiological Effects:
DM-PBO has been shown to have low toxicity and does not have any significant effects on biological systems. However, its binding to biomolecules can result in changes in their function and activity. For example, DM-PBO binding to proteins can alter their conformation and affect their enzymatic activity.
Vorteile Und Einschränkungen Für Laborexperimente
DM-PBO's fluorescence properties make it a useful tool for studying biological processes. Its low toxicity and lack of significant effects on biological systems make it a safe choice for lab experiments. However, DM-PBO's binding to biomolecules can result in changes in their function, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For DM-PBO research include the development of new synthesis methods, the exploration of its potential as a sensor for detecting other analytes, and the investigation of its binding to specific biomolecules and their effects on their function and activity.
In conclusion, DM-PBO is a fluorescent compound that has been used in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DM-PBO's properties make it a useful tool for studying biological processes, and its potential for future research makes it a promising area of study.
Synthesemethoden
DM-PBO can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,5-dimethoxy-1,4-phenylenediamine and 2,3-dichloro-1,4-bis(chloromethyl)benzene in the presence of sodium hydride. The product is then treated with sodium methanethiolate to yield DM-PBO. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
DM-PBO has been used in various scientific research applications, including fluorescence microscopy, imaging, and sensing. DM-PBO's fluorescence properties make it a useful tool for monitoring biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. DM-PBO has also been used as a sensor for detecting metal ions and other analytes.
Eigenschaften
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-27-21-11-16(14-32-24-26-18-8-4-6-10-20(18)30-24)22(28-2)12-15(21)13-31-23-25-17-7-3-5-9-19(17)29-23/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUIOOKOLWIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)OC)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)
![N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)


![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)

